

The Versatile Scaffold: 4,5-Dibromopyridazin-3(2H)-one in Medicinal Chemistry

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Compound of Interest

Compound Name: 4,5-Dibromopyridazin-3(2h)-one

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[City, State] – [Date] – The heterocyclic compound **4,5-Dibromopyridazin-3(2H)-one** has emerged as a highly versatile and valuable building block in the field of medicinal chemistry. Its unique structural features, particularly the presence of two reactive bromine atoms, provide a facile entry point for the synthesis of a diverse array of novel bioactive molecules with significant therapeutic potential. Researchers and drug development professionals are increasingly leveraging this scaffold to develop new treatments for a range of diseases, including cancer, inflammation, and cardiovascular disorders.

Application Notes

4,5-Dibromopyridazin-3(2H)-one serves as a key intermediate in the synthesis of various substituted pyridazinone derivatives. The bromine atoms at the 4 and 5 positions are amenable to a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, allowing for the introduction of a wide range of substituents. This synthetic flexibility is crucial for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Key Therapeutic Areas:

- Oncology: Derivatives of **4,5-Dibromopyridazin-3(2H)-one** have shown promise as potent anticancer agents. By modifying the substituents at the 4 and 5 positions, researchers have developed compounds that exhibit significant inhibitory activity against key cancer-related

enzymes like tyrosine kinases (e.g., VEGFR-2) and dual-specificity tyrosine-regulated kinases (e.g., DYRK1A). These enzymes are often dysregulated in cancer and play a crucial role in tumor growth, angiogenesis, and metastasis.

- Anti-inflammatory Agents: The pyridazinone core is a known pharmacophore for anti-inflammatory activity.[\[1\]](#)[\[2\]](#)[\[3\]](#) Derivatives synthesized from the 4,5-dibromo precursor can be tailored to target enzymes involved in the inflammatory cascade, offering potential new therapies for chronic inflammatory diseases.
- Cardiovascular Diseases: The pyridazin-3(2H)-one scaffold is present in several compounds with vasodilatory properties.[\[4\]](#)[\[5\]](#) This has spurred interest in developing novel cardiovascular agents from **4,5-Dibromopyridazin-3(2H)-one** for the treatment of hypertension and other related conditions.[\[4\]](#)[\[6\]](#)[\[7\]](#)
- Enzyme Inhibition: Beyond cancer and inflammation, derivatives of this scaffold have been explored as inhibitors of various other enzymes, demonstrating the broad applicability of this chemical motif in drug discovery.[\[8\]](#)

Quantitative Data Summary

The following table summarizes the biological activities of various pyridazin-3(2H)-one derivatives, highlighting the potential of this scaffold.

Compound Class	Target	Key Findings (IC50/EC50)	Reference
Pyridazino[4,5-b]indol-4-ones	DYRK1A	Submicromolar IC50	[8]
6-(4-carboxymethoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone amides	Vasodilator	IC50 = 0.051 μ M	[4]
Diarylurea Pyridazinones	VEGFR-2	Potent Inhibition	[9]
4,5-dihydro-3(2H)pyridazinones	Positive Inotropic Effect	Higher efficacy than digoxin	[6][7]
Thiazolo[4,5-d]pyridazinones	Analgesic/Anti-inflammatory	Superior to ketorolac in some models	[1][2][3]
Pyrazole-based Pyridazinones	VEGFR-2	IC50 = 8.93 nM	[10]
Nicotinamide-based Pyridazinones	VEGFR-2	IC50 = 60.83 nM	[11]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. Below are representative protocols for the synthesis and biological evaluation of derivatives of **4,5-Dibromopyridazin-3(2H)-one**.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a typical procedure for the synthesis of 4,5-diarylpyridazin-3(2H)-one derivatives.

Materials:

- **4,5-Dibromopyridazin-3(2H)-one**
- Arylboronic acid (2.2 equivalents)
- Palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%)
- Base (e.g., K₂CO₃ or K₃PO₄, 3 equivalents)
- Solvent (e.g., 1,4-Dioxane, Toluene, or DMF)
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- To a Schlenk flask under an inert atmosphere, add **4,5-Dibromopyridazin-3(2H)-one** (1 equivalent), arylboronic acid (2.2 equivalents), palladium catalyst, and base.
- Add the degassed solvent to the flask.
- Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the desired 4,5-diarylpyridazin-3(2H)-one.

Protocol 2: In Vitro VEGFR-2 Kinase Assay

This protocol outlines a method to evaluate the inhibitory activity of synthesized compounds against the VEGFR-2 enzyme.

Materials:

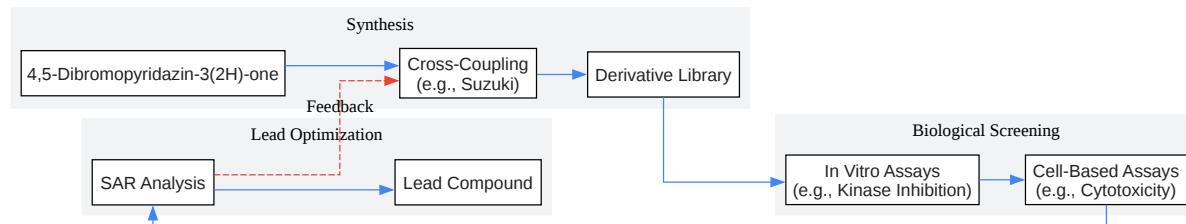
- Recombinant human VEGFR-2 kinase
- ATP
- Poly(Glu, Tyr) 4:1 substrate
- Synthesized inhibitor compounds
- Kinase buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)
- 96-well plates
- Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

- Prepare serial dilutions of the inhibitor compounds in DMSO.
- In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the inhibitor compound at various concentrations.
- Initiate the kinase reaction by adding a mixture of ATP and the substrate.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
- Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

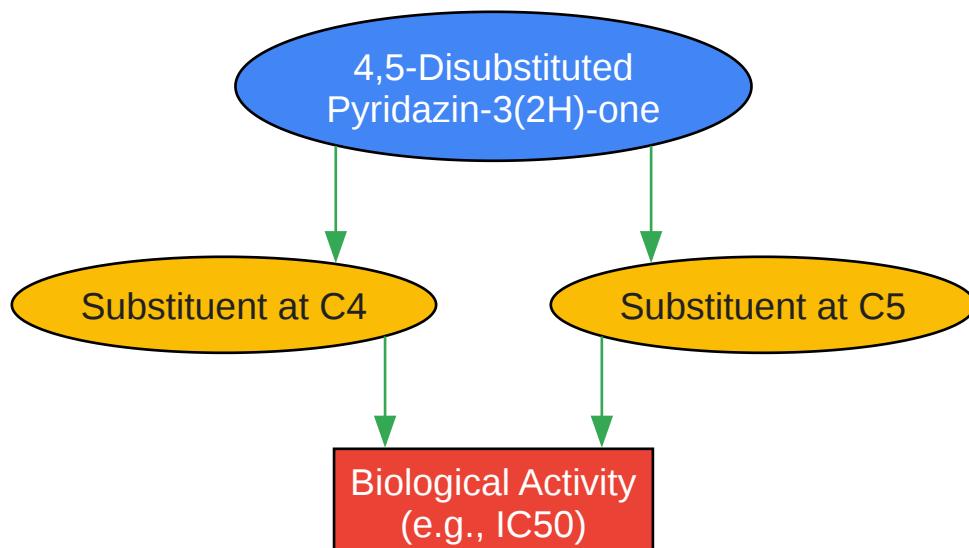
Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated.



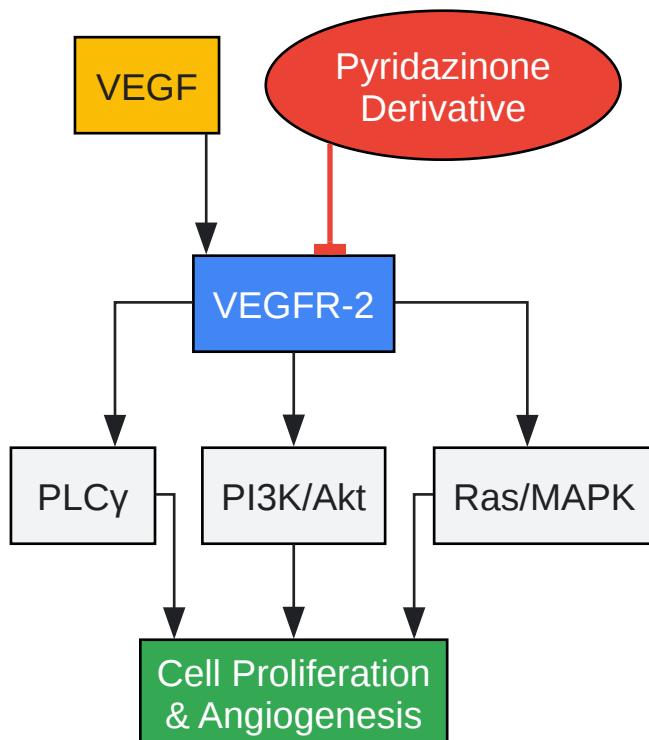
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Caption: Experimental workflow for the development of bioactive molecules.



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Caption: Structure-Activity Relationship (SAR) logic.



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Caption: Inhibition of the VEGFR-2 signaling pathway.

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